3-(1-methylpiperidin-2-yl)pyridine

Description

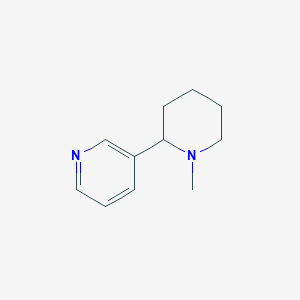

Structure

2D Structure

Properties

IUPAC Name |

3-(1-methylpiperidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-13-8-3-2-6-11(13)10-5-4-7-12-9-10/h4-5,7,9,11H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHAIHNKQZOMXJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60902955 | |

| Record name | NoName_3533 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60902955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19730-04-2 | |

| Record name | 1-Methyl-2-(3-pyridyl)piperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019730042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidine, 1-methyl-2-(3-pyridyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical and Pharmacological Properties of 3-(1-methylpiperidin-2-yl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-(1-methylpiperidin-2-yl)pyridine, also known as N-Methylanabasine. This pyridine alkaloid is structurally related to nicotine and anabasine and is of interest to researchers in neuropharmacology and medicinal chemistry. This document consolidates available data on its physicochemical characteristics, synthesis, and its interaction with nicotinic acetylcholine receptors (nAChRs), providing a valuable resource for professionals in drug discovery and development.

Chemical Properties

This compound is a tertiary amine and a pyridine derivative. Its core structure consists of a pyridine ring substituted at the 3-position with a 1-methylpiperidin-2-yl group.

Identifiers and General Properties

| Property | Value | Source |

| IUPAC Name | 3-[(2S)-1-methylpiperidin-2-yl]pyridine | BOC Sciences |

| Synonyms | N-Methylanabasine, 1-Methylanabasine, (-)-1-Methyl-2-(3′-pyridyl)piperidine | Guidechem[1], BOC Sciences |

| CAS Number | 24380-92-5 | Guidechem[1] |

| Molecular Formula | C₁₁H₁₆N₂ | Guidechem[1] |

| Molecular Weight | 176.26 g/mol | GSRS[2] |

| Appearance | Light Brown Liquid | BOC Sciences[] |

Physicochemical Properties

| Property | Value | Type | Source |

| Melting Point | Not Available | Experimental | |

| Boiling Point | 53-54 °C at 0.1 mmHg; 288.7 °C at 760 mmHg | Experimental | Guidechem[1], BOC Sciences[] |

| pKa | Not Available (Predicted values for related structures suggest a basic pKa) | Predicted | |

| logP | 2.17630 | Predicted | Guidechem[1] |

| Density | 1 g/cm³ | Experimental | BOC Sciences[] |

| Refractive Index | 1.522 | Experimental | Guidechem[1] |

| Flash Point | 128.4 °C | Experimental | Guidechem[1] |

| Vapor Pressure | 0.0±0.5 mmHg at 25°C | Predicted | Guidechem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-methylation of its precursor, anabasine (3-(piperidin-2-yl)pyridine). A common method for this transformation is the Eschweiler-Clarke reaction.

General Synthesis Workflow

The synthesis of N-Methylanabasine from anabasine is a straightforward N-methylation reaction. The general workflow is depicted below.

Caption: General workflow for the synthesis of N-Methylanabasine.

Experimental Protocol: Eschweiler-Clarke N-Methylation of Anabasine

Materials:

-

Anabasine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide solution

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add anabasine.

-

Add an excess of formic acid, followed by an excess of aqueous formaldehyde solution.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution. The mixture should be cooled in an ice bath during neutralization as the reaction is exothermic.

-

Once the mixture is basic, extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

-

Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-methylanabasine.

-

The crude product can be purified by vacuum distillation or column chromatography to obtain the final pure product.

Note: This is a generalized protocol. The specific equivalents of reagents, reaction time, and purification method may need to be optimized for the best yield and purity.

Pharmacological Properties

This compound is a nicotinic acetylcholine receptor (nAChR) agonist.[5] Its pharmacological effects are primarily mediated through its interaction with these receptors in the central and peripheral nervous systems.

Mechanism of Action: Nicotinic Acetylcholine Receptor Agonism

As a nAChR agonist, N-Methylanabasine mimics the action of the endogenous neurotransmitter acetylcholine. Binding of N-Methylanabasine to nAChRs, which are ligand-gated ion channels, causes a conformational change in the receptor, leading to the opening of the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, resulting in depolarization of the cell membrane and the generation of an excitatory postsynaptic potential.

Signaling Pathway

The activation of nAChRs by agonists like this compound initiates a cascade of intracellular signaling events. The influx of calcium is a key second messenger that triggers downstream pathways, including the PI3K-Akt pathway, which is involved in promoting cell survival and neuroprotection.

Caption: Simplified nAChR signaling cascade initiated by an agonist.

Receptor Binding and Functional Activity

Detailed quantitative data on the binding affinity (Ki) and functional potency (EC₅₀/IC₅₀) of this compound at various nAChR subtypes are limited in the publicly available literature. However, studies on related minor tobacco alkaloids provide some context for its potential activity.

One study reported the EC₅₀ value for S(-)-N-methylanabasine to be 16.3 ± 4.7 µM for inducing dopamine release from rat striatal slices.[6] Another study reported a Ki value for S-(-)-N-methylanabasine for the inhibition of CYP2A6-mediated coumarin 7-hydroxylation to be in the range of 20 µM to more than 300 µM, indicating it is a weak inhibitor of this enzyme compared to nicotine.[7]

| Target | Assay | Value | Species | Source |

| Dopamine Release | [³H]dopamine release from striatal slices | EC₅₀: 16.3 ± 4.7 µM | Rat | [6] |

| CYP2A6 | Inhibition of coumarin 7-hydroxylation | Ki: 20 µM to >300 µM | Human (cDNA-expressed) | [7] |

Metabolism

The in vitro metabolism of N-methylanabasine has been investigated in liver homogenates from various species. The metabolic pathways include N-oxidation at the piperidine nitrogen, N-demethylation to anabasine, and the formation of a cotinine analog, N-methyl-6-oxoanabasine.[8]

Conclusion

This compound, or N-Methylanabasine, is a nicotinic acetylcholine receptor agonist with a chemical structure and pharmacological profile that warrants further investigation. This guide has summarized the available chemical and pharmacological data, highlighting the need for more detailed studies to fully characterize its receptor subtype selectivity and functional activity. The provided synthesis protocol offers a starting point for researchers to produce this compound for further study. As research into nAChR modulators continues, a more complete understanding of the properties of N-Methylanabasine may emerge, potentially revealing its utility as a pharmacological tool or a lead compound in drug discovery.

References

- 1. Page loading... [wap.guidechem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 5. N-Methyl anabasine | 2055-12-1 | FM25470 | Biosynth [biosynth.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of N-methyl-anabasine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological interactions of N-methyl-anabasine, a tertiary amine alkaloid structurally related to nicotine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, tabulated analytical data, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of N-methyl-anabasine

N-methyl-anabasine can be efficiently synthesized from its secondary amine precursor, anabasine, through reductive amination. The Eschweiler-Clarke reaction is a classic and effective method for the N-methylation of primary and secondary amines, utilizing formaldehyde as the carbon source and formic acid as the reducing agent.[1][2][3][4][5] This one-pot reaction is known for its simplicity and the prevention of over-methylation to form quaternary ammonium salts.[1]

General Experimental Protocol: Eschweiler-Clarke Methylation of Anabasine

The following protocol describes a general procedure for the synthesis of N-methyl-anabasine from anabasine.

Materials:

-

Anabasine

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve anabasine in a minimal amount of a suitable solvent or use it neat.

-

Add an excess of aqueous formaldehyde solution (approximately 2.5 equivalents).

-

Slowly add an excess of formic acid (approximately 5 equivalents) to the mixture. The reaction is typically exothermic.

-

Heat the reaction mixture to reflux (around 100 °C) and maintain for several hours until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture to room temperature and make it alkaline by the careful addition of a saturated sodium bicarbonate solution.

-

Extract the aqueous mixture with diethyl ether or another suitable organic solvent (3 x volume of the aqueous phase).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude N-methyl-anabasine.

-

The crude product can be further purified by distillation or column chromatography.

Characterization of N-methyl-anabasine

The structural confirmation and purity assessment of synthesized N-methyl-anabasine are conducted using various spectroscopic and chromatographic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular formula of N-methyl-anabasine is C₁₁H₁₆N₂ with a molecular weight of 176.26 g/mol .[6]

Table 1: GC-MS Fragmentation Data for N-methyl-anabasine

| m/z | Relative Intensity (%) | Putative Fragment |

| 176 | 21.03 | [M]⁺ (Molecular Ion) |

| 175 | 8.42 | [M-H]⁺ |

| 133 | 5.74 | [M-C₃H₇]⁺ |

| 119 | 12.06 | [M-C₄H₉]⁺ |

| 98 | 99.99 | [C₆H₁₂N]⁺ (Piperidinyl fragment) |

Data sourced from PubChem CID 927709.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for N-methyl-anabasine

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.2 - 2.5 | ~40 - 45 |

| Piperidine H/C | 1.5 - 3.5 | 25 - 65 |

| Pyridine H/C | 7.0 - 8.6 | 120 - 150 |

Note: These are estimated ranges. Actual values require experimental determination.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Expected Characteristic IR Absorption Bands for N-methyl-anabasine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic (Pyridine) |

| 2950-2800 | C-H stretch | Aliphatic (Piperidine, N-CH₃) |

| ~2780 | C-H stretch (Bohlmann band) | Characteristic of N-methyl piperidines |

| 1600-1450 | C=C and C=N stretch | Aromatic (Pyridine) |

| 1350-1000 | C-N stretch | Tertiary amine |

Biological Activity and Pathways

N-methyl-anabasine, like other tobacco alkaloids, interacts with the nervous system, primarily through nicotinic acetylcholine receptors (nAChRs).

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

N-methyl-anabasine is known to interact with nAChRs. While specific binding affinity data (Kᵢ or IC₅₀ values) for N-methyl-anabasine are not extensively documented in the available literature, one study noted that it acts as a potent channel blocker.[8] Structurally related compounds show affinity for various nAChR subtypes, particularly α4β2 and α7.[2][9] The interaction of ligands with nAChRs can lead to receptor activation (agonism), inhibition (antagonism), or modulation of its activity.

Metabolic Pathway

The in-vitro metabolism of N-methyl-anabasine has been studied, revealing several biotransformation pathways.[10] The primary metabolic routes include N-oxidation, N-demethylation, and oxidation of the piperidine ring.

Key Metabolites:

-

Diastereomeric N-oxides: Oxidation of the pyridine nitrogen.

-

Anabasine: Resulting from N-demethylation.

-

N-hydroxyanabasine and anabasine-1(2)-nitrone: Products of further oxidation.

-

N-methyl-6-oxoanabasine: A cotinine-like analog formed by oxidation of the piperidine ring.

Conclusion

This guide provides foundational information for the synthesis and characterization of N-methyl-anabasine. The Eschweiler-Clarke reaction offers a reliable method for its preparation. While comprehensive spectral and receptor binding data for N-methyl-anabasine itself are areas requiring further public documentation, the provided information on related structures and metabolic pathways offers a solid framework for researchers. Further investigation into the specific pharmacological profile of N-methyl-anabasine is warranted to fully understand its potential as a research tool or therapeutic lead.

References

- 1. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. name-reaction.com [name-reaction.com]

- 4. Eschweiler-Clarke Reductive Alkylation of Amines | Ambeed [ambeed.com]

- 5. Review of Modern Eschweiler–Clarke Methylation Reaction [mdpi.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 3-((2S)-1-Methyl-2-piperidinyl)pyridine | C11H16N2 | CID 927709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Selective α3β4 Nicotinic Acetylcholine Receptor Ligand as a Potential Tracer for Drug Addiction [mdpi.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 3-(1-methylpiperidin-2-yl)pyridine as a Nicotine Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nicotine, in its role as a prototypical nicotinic acetylcholine receptor (nAChR) agonist. This document details its binding affinity and functional activity at various nAChR subtypes, outlines key experimental protocols for its characterization, and illustrates the primary signaling pathways it activates. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the study of nicotinic systems and the development of novel nicotine analogs.

Introduction

This compound is a chiral alkaloid that acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs). These ligand-gated ion channels are widely expressed throughout the central and peripheral nervous systems and are involved in a multitude of physiological processes, including cognitive function, reward, and autonomic regulation. The (S)-enantiomer, (-)-nicotine, is the more pharmacologically active form and the primary psychoactive component in tobacco. Due to its well-characterized interactions with nAChRs, (S)-nicotine serves as a critical pharmacological tool and a benchmark for the development of novel therapeutic agents targeting these receptors for conditions such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

Quantitative Pharmacological Data

The interaction of (S)-nicotine with various nAChR subtypes has been extensively quantified. The following tables summarize key binding affinity (Ki) and functional potency (EC50) values reported in the literature. These values can vary based on the experimental system (e.g., cell line, tissue preparation) and assay conditions.

Table 1: Binding Affinity of (S)-Nicotine at Human nAChR Subtypes

| nAChR Subtype | Radioligand | Preparation | Ki (nM) | Reference |

| α4β2 | [125I]-Epibatidine | HEK cells | 9.4 x 10-1 | |

| α4β2 | [3H]-Cytisine | Clonal cell lines | - | |

| α3β4 | [3H]-Epibatidine | IMR-32 cells | - | |

| α7 | [3H]-Methyllycaconitine | Rat brain | - |

Note: Specific Ki values from some sources were not directly provided in the abstract; however, the references describe the appropriate methodologies.

Table 2: Functional Activity of (S)-Nicotine at Human nAChR Subtypes

| nAChR Subtype | Assay Type | System | EC50 (µM) | Reference |

| α4β2 | 86Rb+ Efflux | Thalamic Synaptosomes | 1.6 | |

| α6/3β2β3 | Neurotransmitter Release | - | 0.7 ± 0.1 | |

| α3β4 | Neurotransmitter Release | IPN Synaptosomes | 42.4 ± 2.2 | |

| α7 | 86Rb+ Efflux | - | 0.77 | |

| α7 | Ca2+ Influx | - | 54.5 ± 10.6 |

Experimental Protocols

The characterization of nicotine and its analogs relies on a suite of well-established experimental techniques. Below are detailed methodologies for two fundamental assays.

Radioligand Binding Assay for nAChR Affinity

This protocol provides a general framework for determining the binding affinity of a compound for a specific nAChR subtype using a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., nicotine) by measuring its ability to displace a known radioligand from a specific nAChR subtype.

Materials:

-

Biological Source: Cell membranes from HEK cells stably expressing the human nAChR subtype of interest (e.g., α4β2), or rodent brain tissue homogenates (e.g., cortex for α4β2, thalamus for α7).

-

Radioligand: A high-affinity radiolabeled ligand for the target receptor (e.g., [125I]-Epibatidine for α4β2, [3H]-Methyllycaconitine for α7).

-

Test Compound: (S)-Nicotine or other analogs of interest.

-

Non-specific Binding Control: A high concentration of a known non-radioactive ligand (e.g., 10 µM nicotine) to determine non-specific binding.

-

Binding Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B), pre-soaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize the cell pellet or brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation multiple times to remove endogenous ligands. Resuspend the final membrane pellet in the binding buffer to a specific protein concentration (e.g., 30-50 µ g/assay tube).

-

Assay Setup: In a 96-well plate or individual tubes, add the following in order:

-

Binding buffer.

-

A range of concentrations of the test compound.

-

Radioligand at a concentration near its Kd.

-

For total binding wells, add buffer instead of the test compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 75 minutes).

-

Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using the cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol is used to measure the functional properties (e.g., EC50, efficacy) of a nAChR agonist in Xenopus laevis oocytes.

Objective: To characterize the electrophysiological response of a specific nAChR subtype to an agonist.

Materials:

-

Xenopus laevis oocytes.

-

cRNA for the nAChR subunits of interest.

-

Microinjection apparatus.

-

TEVC setup, including an amplifier (e.g., Geneclamp 500B), micromanipulators, and recording electrodes.

-

Recording solution (e.g., Ba2+ Ringer's solution).

-

Agonist solutions of varying concentrations.

Procedure:

-

Oocyte Preparation and Injection: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis. Microinject the oocytes with the cRNA encoding the desired nAChR subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.

-

TEVC Recording:

-

Place an oocyte in the recording chamber and perfuse with the recording solution.

-

Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

-

Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

-

-

Agonist Application: Apply the agonist at various concentrations to the oocyte via the perfusion system. Record the resulting inward current, which is due to the influx of cations through the activated nAChR channels.

-

Data Acquisition and Analysis:

-

Measure the peak current response at each agonist concentration.

-

Plot the normalized current response against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the maximal response (Emax).

-

Signaling Pathways and Experimental Workflows

The activation of nAChRs by nicotine initiates a cascade of intracellular events. The following diagrams, rendered in DOT language, illustrate these pathways and a typical experimental workflow.

Nicotinic Acetylcholine Receptor Signaling

Caption: nAChR activation by nicotine leads to cation influx, membrane depolarization, and activation of downstream signaling cascades like PI3K/Akt and ERK/CREB.

Experimental Workflow for Nicotine Analog Characterization

Caption: A typical workflow for characterizing a novel nicotine analog, from synthesis to in vivo testing and lead optimization.

Synthesis Overview

The synthesis of (S)-3-(1-methylpiperidin-2-yl)pyridine is a well-established process in organic chemistry. A common route involves the resolution of racemic myosmine, followed by reduction and N-methylation. Alternatively, asymmetric synthesis strategies can be employed to directly obtain the desired enantiomer. The precise details of synthetic routes are extensive and beyond the scope of this guide, but numerous methodologies have been published in the chemical literature.

Conclusion

This compound remains a cornerstone for research into the nicoti

A Technical Guide to the Pharmacological Profile of 3-(1-methylpiperidin-2-yl)pyridine and Its Analogs

Disclaimer: Direct pharmacological data for 3-(1-methylpiperidin-2-yl)pyridine is scarce in publicly available scientific literature. This guide provides a comprehensive overview of the pharmacological profiles of its closest structural analogs, Nicotine and Anabasine, to infer a likely profile for the target compound. This document is intended for researchers, scientists, and drug development professionals.

Introduction

This compound is a heterocyclic compound featuring a pyridine ring linked to a methylated piperidine ring. Its structure bears a strong resemblance to two well-characterized alkaloids: Nicotine, which has a methylated pyrrolidine ring, and Anabasine, which has an unmethylated piperidine ring. Given these structural similarities, it is highly probable that this compound interacts with nicotinic acetylcholine receptors (nAChRs). This guide will detail the known pharmacology of Nicotine and Anabasine to build a predictive pharmacological profile for this compound.

Structural Analogs

The primary basis for inferring the pharmacology of this compound is its structural relationship to Nicotine and Anabasine.

Pharmacological Profile of Nicotine

Nicotine is a well-known alkaloid and the primary psychoactive component of tobacco. It acts as an agonist at nAChRs.[1] These receptors are ligand-gated ion channels involved in various physiological processes in the central and peripheral nervous systems.[2]

Receptor Binding and Functional Activity of Nicotine

Nicotine exhibits varying affinities and functional potencies across different nAChR subtypes. It generally shows higher affinity for α4β2 subtypes and acts as a full or partial agonist.

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Efficacy (% of ACh) |

| α4β2 | 1 - 10 | 0.1 - 1 | Partial to Full |

| α7 | 100 - 1000 | 1 - 10 | Partial |

| α3β4 | 10 - 100 | 0.5 - 5 | Full |

Note: These values are approximate and can vary based on the experimental system.

Signaling Pathways of Nicotinic Acetylcholine Receptors

Activation of nAChRs by an agonist like nicotine leads to the opening of the ion channel, allowing an influx of cations (primarily Na+ and Ca2+).[2] This influx causes membrane depolarization and initiates downstream signaling cascades. The influx of Ca2+ is a critical event that can trigger various intracellular pathways, including the PI3K/Akt pathway, which is associated with neuroprotection.[3][4]

Pharmacological Profile of Anabasine

Anabasine is a pyridine alkaloid found in certain plants, including tree tobacco (Nicotiana glauca).[5] It is a structural isomer of nicotine and also acts as a nicotinic acetylcholine receptor agonist.[5]

Receptor Binding and Functional Activity of Anabasine

Anabasine is a potent agonist at nAChRs, in some cases with higher potency than nicotine. It has been used as a botanical insecticide due to its action on these receptors.[6][7]

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, µM) | Efficacy |

| Fetal Muscle-type nAChR | - | 0.7 | Full Agonist[6] |

| α7 | - | - | Agonist |

| α4β2 | - | - | Agonist |

Note: Comprehensive quantitative data for Anabasine across all nAChR subtypes is less available compared to Nicotine.

Anabasine has also been reported to be a cholinesterase inhibitor.[8]

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

-

Membrane Preparation: Cell lines stably expressing the nAChR subtype of interest are cultured and harvested. The cells are homogenized and centrifuged to isolate the cell membrane fraction.

-

Assay: In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-epibatidine) and varying concentrations of the unlabeled test compound.

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

-

Counting: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[9]

GTPγS Binding Assay

This functional assay measures G-protein activation following receptor agonism, although nAChRs are ion channels, some downstream effects can be assessed this way if they couple to G-proteins. A more direct functional assay for ion channels would be electrophysiology or calcium influx assays.

Methodology:

-

Membrane Preparation: As in the binding assay, membranes from cells expressing the receptor are prepared.

-

Assay: Membranes are incubated with GDP, varying concentrations of the agonist, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

-

Incubation: Agonist binding to the receptor facilitates the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

-

Separation and Counting: The reaction is stopped, and bound [³⁵S]GTPγS is separated from the free form by filtration. The radioactivity is then counted.

-

Data Analysis: The amount of bound [³⁵S]GTPγS is plotted against the agonist concentration to determine the EC50 and Emax values.[10][11]

Hypothetical Pharmacological Profile of this compound

Based on the data from Nicotine and Anabasine, a pharmacological profile for this compound can be hypothesized.

Predicted Receptor Interactions

-

Primary Target: Nicotinic acetylcholine receptors (nAChRs).

-

Mechanism of Action: Likely to be an agonist at nAChRs, similar to Nicotine and Anabasine.

-

Subtype Selectivity: The piperidine ring, as in Anabasine, combined with the N-methyl group of Nicotine, may confer a unique subtype selectivity profile. It might retain the high potency of Anabasine at certain subtypes while the N-methyl group could influence its interaction with the binding pocket, potentially altering its affinity and efficacy profile compared to both analogs.

Predicted In Vitro and In Vivo Effects

-

In Vitro: It is expected to induce depolarization and cation influx in cells expressing nAChRs.

-

In Vivo: The compound would likely exhibit central nervous system effects, such as stimulation, and peripheral effects, including increased heart rate and blood pressure, characteristic of nAChR agonists.[12] The specific behavioral and physiological outcomes would depend on its pharmacokinetic properties (e.g., blood-brain barrier penetration) and its nAChR subtype selectivity.

Conclusion

While direct experimental data on this compound is lacking, a robust hypothetical pharmacological profile can be constructed based on its close structural analogs, Nicotine and Anabasine. It is predicted to be a potent nicotinic acetylcholine receptor agonist. Empirical validation through receptor binding and functional assays is necessary to confirm this predicted profile and to fully elucidate its therapeutic or toxicological potential. The experimental protocols and comparative data provided in this guide offer a foundational framework for such an investigation.

References

- 1. Nicotine - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Anabasine - Wikipedia [en.wikipedia.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. (+-)-Anabasine | C10H14N2 | CID 2181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 12. Pharmacology of Nicotine: Addiction, Smoking-Induced Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Metabolism of N-methyl-anabasine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-anabasine is a minor alkaloid found in tobacco and is structurally related to nicotine.[1] Understanding its metabolic fate is crucial for a comprehensive assessment of tobacco product toxicity and for the development of novel therapeutic agents. This technical guide provides a detailed overview of the current knowledge on the in vitro metabolism of N-methyl-anabasine, including identified metabolic pathways, experimental protocols for studying its biotransformation, and available quantitative data. This document is intended to serve as a foundational resource for researchers in toxicology, pharmacology, and drug development.

Metabolic Pathways of N-methyl-anabasine

In vitro studies utilizing liver homogenates from various species, including hamsters, mice, rats, and guinea pigs, have demonstrated that N-methyl-anabasine undergoes several metabolic transformations.[2] The primary metabolic routes identified are N-oxidation, N-demethylation, and oxidation of the piperidine ring.

The key metabolites identified from in vitro incubations include:

-

Diastereomeric 1'-N-oxides: These are formed through the oxidation of the nitrogen atom in the piperidine ring.[2]

-

N-demethylation products: This pathway involves the removal of the methyl group from the piperidine nitrogen.[2]

-

N-methyl-6-oxoanabasine: This metabolite results from the oxidation of the piperidine ring at the 6th position.[2]

-

(-)-Anabasine: In studies with (-)-methylanabasine, N-demethylation leads to the formation of (-)-anabasine, which can be further metabolized.[3]

The cytochrome P450 (CYP) enzyme system, particularly CYP2A6 , is implicated in the metabolism of N-methyl-anabasine, similar to its role in the metabolism of other tobacco alkaloids.[4] N-methyl-anabasine has been shown to be an inhibitor of human CYP2A6.[4]

Metabolic Pathway Diagram

Quantitative Data

Currently, detailed quantitative data on the enzyme kinetics of N-methyl-anabasine metabolism, such as Km and Vmax values, are limited in the publicly available literature. However, its inhibitory effect on a key metabolic enzyme has been characterized.

| Compound | Enzyme | Inhibition Constant (Ki) | Source |

| S-(-)-N-methyl-anabasine | Human CYP2A6 | > 300 µM | [4] |

Experimental Protocols

While specific, detailed protocols for the in vitro metabolism of N-methyl-anabasine are not extensively published, the following are generalized yet comprehensive methodologies that can be adapted for this purpose, based on standard practices for minor tobacco alkaloids.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and identify the primary metabolites of N-methyl-anabasine using liver microsomes.

Materials:

-

N-methyl-anabasine

-

Pooled liver microsomes (human or other species of interest)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (or other suitable organic solvent for quenching)

-

Internal standard (e.g., a structurally similar compound not found in the test system)

Procedure:

-

Preparation of Incubation Mixtures:

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, liver microsomes (final concentration typically 0.2-1.0 mg/mL), and the NADPH regenerating system.

-

Prepare control incubations lacking the NADPH regenerating system to assess non-enzymatic degradation.

-

-

Pre-incubation:

-

Pre-incubate the mixtures at 37°C for 5-10 minutes to allow the system to equilibrate.

-

-

Initiation of Reaction:

-

Initiate the metabolic reaction by adding N-methyl-anabasine (final concentration typically 1-10 µM).

-

-

Incubation:

-

Incubate the reactions at 37°C in a shaking water bath.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Terminate the reaction at each time point by adding a cold quenching solvent (e.g., 2 volumes of acetonitrile) containing an internal standard.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.

-

Transfer the supernatant to a new tube for analysis.

-

Experimental Workflow Diagram

Analytical Method: LC-MS/MS for Metabolite Identification and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection of N-methyl-anabasine and its metabolites.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient elution using water and methanol or acetonitrile, both containing a modifier such as formic acid or ammonium acetate to improve ionization.

-

Flow Rate: Dependent on the column dimensions (typically 0.2-0.6 mL/min for HPLC).

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C) for reproducibility.

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode:

-

For Quantification: Multiple Reaction Monitoring (MRM) is used. Precursor-to-product ion transitions for N-methyl-anabasine and its expected metabolites need to be optimized.

-

For Identification: Full scan and product ion scan modes are used to determine the mass-to-charge ratio (m/z) of parent ions and their fragmentation patterns.

-

-

Key Parameters: Capillary voltage, cone voltage, collision energy, and gas flows should be optimized for each analyte.

Conclusion

The in vitro metabolism of N-methyl-anabasine involves N-oxidation, N-demethylation, and C-oxidation, with CYP2A6 likely playing a significant role. While the primary metabolic pathways have been elucidated, there is a clear need for further research to quantify the kinetics of these transformations and to fully characterize the enzymes involved. The experimental protocols and analytical methods outlined in this guide provide a robust framework for researchers to conduct these much-needed studies, which will ultimately contribute to a more complete understanding of the biological activity and toxicological profile of this minor tobacco alkaloid.

References

- 1. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. Quantitation of the minor tobacco alkaloids nornicotine, anatabine, and anabasine in smokers’ urine by high throughput liquid chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mttlab.eu [mttlab.eu]

An In-depth Technical Guide to the Mechanism of Action of 3-(1-methylpiperidin-2-yl)pyridine (Pozanicline/ABT-089)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 3-(1-methylpiperidin-2-yl)pyridine, a selective neuronal nicotinic acetylcholine receptor (nAChR) partial agonist, also known as Pozanicline and formerly as ABT-089. Developed for its nootropic and neuroprotective properties, this molecule exhibits a unique pharmacological profile characterized by high affinity and partial agonism at α4β2* nAChRs and significant activity at α6β2* nAChRs, with minimal interaction with other nAChR subtypes. This selectivity profile is thought to contribute to its cognitive-enhancing effects and favorable side-effect profile, making it a molecule of significant interest for the treatment of cognitive deficits in disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD). This document details its receptor binding affinities, functional activities, the downstream signaling pathways it modulates, and the experimental methodologies used to elucidate these properties.

Core Mechanism of Action: Selective Nicotinic Acetylcholine Receptor Modulation

The primary mechanism of action of this compound is its function as a selective partial agonist at neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype.[1][2][3] It also demonstrates significant activity as a partial agonist at the α6β2 subtype.[3] In contrast, it shows insignificant binding and functional activity at the α7 and α3β4 nAChR subtypes, which are commonly associated with some of the undesirable side effects of broader nAChR agonists like nicotine.[3]

This selectivity for β2-containing (β2) nAChRs is a key feature of its pharmacological profile. The α4β2 and α6β2 nAChRs are widely expressed in brain regions critical for cognition, learning, and memory, including the hippocampus, cortex, and striatum. By selectively modulating these receptors, this compound can influence the release of several key neurotransmitters, including acetylcholine and dopamine, thereby enhancing cognitive processes.

Quantitative Receptor Binding and Functional Activity

The interaction of this compound with various nAChR subtypes has been quantified through radioligand binding assays and functional assays. The following tables summarize the key quantitative data.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| α4β2* | [³H]cytisine | Rat brain | 16.7 | [1] |

| α7 | - | - | Insignificant | [2] |

| α3β4 | - | - | No activity ≤ 300 µM | [3][4] |

Table 2: Functional Activity (EC₅₀ and Efficacy) of this compound

| Receptor Subtype/Assay | Endpoint | EC₅₀ (µM) | Efficacy (% of Nicotine) | Reference |

| α4β2 | ⁸⁶Rb⁺ Efflux | ~2.5 | 7-23% | [3][4] |

| α6β2 (high sensitivity) | [³H]Dopamine Release | 0.11 | 36% | [3][4] |

| α6β2* (low sensitivity) | [³H]Dopamine Release | 28 | 98% | [3][4] |

| α4α5β2 | - | High Selectivity | Partial Agonist | [3][4] |

Signaling Pathways

The binding of this compound to α4β2* and α6β2* nAChRs initiates a cascade of intracellular events. As a partial agonist, it stabilizes a receptor conformation that allows for a limited influx of cations (primarily Na⁺ and Ca²⁺) compared to the full agonist nicotine. This controlled ion influx leads to membrane depolarization and the activation of downstream signaling pathways.

Canonical Ionotropic Signaling and Neurotransmitter Release

The primary and most immediate signaling event is the influx of cations through the nAChR channel. This leads to depolarization of the neuronal membrane, which in turn can trigger the opening of voltage-gated calcium channels (VGCCs), further increasing intracellular calcium concentrations. This elevation in intracellular calcium is a critical trigger for the release of neurotransmitters from presynaptic terminals. In the context of this compound's action, this leads to the enhanced release of dopamine in brain regions like the striatum, which is believed to contribute to its pro-cognitive effects.

Neuroprotective and Cognitive Enhancement Signaling Cascades

Beyond its immediate effects on neurotransmitter release, the activation of nAChRs by this compound also engages intracellular signaling cascades associated with neuroprotection and cognitive enhancement. The influx of calcium can act as a second messenger, activating various protein kinases. Notably, the activation of the Phosphoinositide 3-kinase (PI3K)-Akt pathway has been linked to the neuroprotective effects of nAChR agonists. This pathway can inhibit apoptotic processes and promote cell survival.

Furthermore, recent evidence suggests that α4β2 nAChRs can also signal through a metabotropic, ion-flux-independent pathway involving Src family kinases, which can lead to the activation of downstream effectors like phospholipase C (PLC) and protein kinase C (PKC), influencing synaptic plasticity and cognitive function.

Experimental Protocols

The characterization of this compound's mechanism of action has relied on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive Inhibition)

This assay is used to determine the binding affinity (Ki) of this compound for specific nAChR subtypes.

-

Objective: To determine the inhibitory constant (Ki) of this compound at α4β2* nAChRs.

-

Materials:

-

Rat brain tissue (e.g., cortex or thalamus) or cells stably expressing the nAChR subtype of interest.

-

Radioligand: [³H]cytisine (a high-affinity ligand for α4β2* nAChRs).

-

Unlabeled competitor: this compound.

-

Binding buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Prepare membrane homogenates from the chosen tissue or cells.

-

In a multi-well plate, add a fixed concentration of [³H]cytisine to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specific binding.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Analyze the data using non-linear regression to determine the IC₅₀ value, which is then converted to the Ki value using the Cheng-Prusoff equation.

-

Functional Assay: ⁸⁶Rb⁺ Efflux Assay

This assay measures the functional activity of this compound by assessing its ability to induce cation efflux through the nAChR channel.

-

Objective: To determine the EC₅₀ and efficacy of this compound at activating nAChRs.

-

Materials:

-

Cells stably expressing the nAChR subtype of interest.

-

⁸⁶RbCl (a radioactive tracer for K⁺).

-

Loading buffer.

-

Stimulation buffer containing various concentrations of this compound.

-

Scintillation counter.

-

-

Procedure:

-

Culture cells expressing the target nAChR in multi-well plates.

-

Load the cells with ⁸⁶Rb⁺ by incubating them in a medium containing ⁸⁶RbCl.

-

Wash the cells to remove extracellular ⁸⁶Rb⁺.

-

Stimulate the cells with a buffer containing increasing concentrations of this compound for a short period (e.g., 2-5 minutes).

-

Collect the supernatant containing the released ⁸⁶Rb⁺.

-

Lyse the cells to determine the amount of ⁸⁶Rb⁺ remaining intracellularly.

-

Measure the radioactivity in both the supernatant and the cell lysate using a scintillation counter.

-

Calculate the percentage of ⁸⁶Rb⁺ efflux for each concentration of the test compound.

-

Plot the concentration-response curve and determine the EC₅₀ and maximal efficacy.

-

In Vitro Neurotransmitter Release Assay: [³H]Dopamine Release from Synaptosomes

This assay directly measures the ability of this compound to evoke the release of dopamine from presynaptic nerve terminals.

-

Objective: To quantify the potency and efficacy of this compound in stimulating dopamine release.

-

Materials:

-

Rat striatal tissue.

-

[³H]Dopamine.

-

Perfusion buffer.

-

Stimulation buffer containing various concentrations of this compound.

-

Scintillation counter.

-

-

Procedure:

-

Prepare synaptosomes (isolated nerve terminals) from rat striatum.

-

Load the synaptosomes with [³H]dopamine.

-

Place the loaded synaptosomes in a perfusion system.

-

Collect baseline fractions of the perfusate to measure spontaneous [³H]dopamine release.

-

Stimulate the synaptosomes with buffer containing increasing concentrations of this compound.

-

Collect fractions of the perfusate during and after stimulation.

-

Measure the radioactivity in each fraction using a scintillation counter.

-

Calculate the amount of [³H]dopamine released in response to the compound.

-

Determine the EC₅₀ and efficacy from the concentration-response data.

-

Conclusion

This compound (Pozanicline/ABT-089) is a selective partial agonist of α4β2* and α6β2* nicotinic acetylcholine receptors. Its mechanism of action is characterized by a high affinity for these receptor subtypes and a controlled activation of their associated ion channels, leading to modulated neurotransmitter release and the engagement of downstream signaling pathways implicated in neuroprotection and cognitive enhancement. The selectivity of this compound for β2*-containing nAChRs, coupled with its partial agonist activity, likely underlies its promising therapeutic window for cognitive disorders. The experimental data summarized in this guide provide a robust foundation for understanding the intricate pharmacology of this compound and for guiding future research and development in the field of nAChR-targeted therapeutics.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Selectivity of ABT-089 for alpha4beta2* and alpha6beta2* nicotinic acetylcholine receptors in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selectivity of ABT-089 for α4β2* and α6β2* nicotinic acetylcholine receptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Anabasine Derivatives: A Technical Guide

Introduction

Anabasine is a pyridine alkaloid naturally found in plants of the Nicotiana genus, particularly tree tobacco (Nicotiana glauca).[1][2] Structurally, it is an isomer of nicotine, comprising a pyridine ring linked to a piperidine ring.[1] This core structure has served as a versatile scaffold for the development of a wide range of derivatives with diverse biological activities. Anabasine and its analogues primarily exert their effects by interacting with nicotinic acetylcholine receptors (nAChRs), acting as agonists.[2] This interaction is the basis for its historical use as an insecticide and its modern investigation for various therapeutic applications, including the treatment of cognitive disorders.[3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of anabasine derivatives, detailing their synthesis, biological evaluation, and the key structural modifications that govern their activity.

Core Structure and Chemical Properties

Anabasine (3-(piperidin-2-yl)pyridine) is a colorless, viscous liquid that is soluble in water and most organic solvents.[4] Its structure features two key nitrogen-containing rings: a pyridine ring, which is aromatic, and a saturated piperidine ring. The stereochemistry of the chiral center at the 2-position of the piperidine ring plays a crucial role in its biological activity. The (S)-enantiomer is the naturally occurring form.[1] Modifications to either of these rings, the linker between them, or the nitrogen atoms have been extensively explored to modulate the pharmacological profile of the resulting derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of anabasine derivatives is highly dependent on their structural features. Key modifications have been investigated to enhance potency and selectivity for different biological targets.

Nicotinic Acetylcholine Receptor (nAChR) Agonism

Anabasine derivatives are potent agonists at various nAChR subtypes. Research has particularly focused on developing selective agonists for the α7 nAChR subtype, which is implicated in cognitive processes and neuroprotection, making it a promising target for treating Alzheimer's disease and schizophrenia.[3]

The parent compound, anabasine, and its close analogue, anabaseine, are potent agonists at muscle and neuronal α-bungarotoxin-sensitive nicotinic receptors.[5] The rank order of potency for stimulating homomeric α7 receptors is anabaseine > anabasine > nicotine.[5]

Key SAR insights for α7 nAChR activity include:

-

The Benzylidene Moiety: The introduction of a benzylidene group at the 3-position of the anabaseine imine double bond has led to highly potent and selective α7 agonists.

-

Substitution on the Benzylidene Ring: The position and nature of substituents on the benzylidene ring are critical. For instance, 3-(2,4-dimethoxybenzylidene)anabaseine (DMXB-A or GTS-21) is a well-known partial agonist at α7 nAChRs.[3]

-

Dimethylamino Cinnamylidine Substitution: The derivative 3-(4)-dimethylaminocinnamylidine anabaseine (DMAC) was found to be a selective and potent α7 receptor agonist, more so than nicotine or anabaseine itself, while showing little activity at other subtypes like α4β2.[6]

Table 1: Activity of Anabaseine Derivatives at Nicotinic Receptors

| Compound | Modification | Receptor Subtype | Activity/Potency | Reference |

|---|---|---|---|---|

| Anabaseine | Core Structure | α7 nAChR | Potent Agonist | [5] |

| Anabasine | Core Structure | α7 nAChR | Agonist, less potent than Anabaseine | [5] |

| Nicotine | Reference | α7 nAChR | Agonist, less potent than Anabaseine and Anabasine | [5] |

| DMXB-A (GTS-21) | 3-(2,4-dimethoxybenzylidene) | α7 nAChR | Partial Agonist | [3] |

| DMXB-A (GTS-21) | 3-(2,4-dimethoxybenzylidene) | α4β2 nAChR | Binds with Ki=20 nM | [3] |

| DMAC | 3-(4-dimethylaminocinnamylidine) | α7 nAChR | Selective and potent agonist | [6] |

| DMAC | 3-(4-dimethylaminocinnamylidine) | α4β2 nAChR | Low agonist activity |[6] |

Antimicrobial and Antifungal Activity

N-acylation of the piperidine nitrogen in anabasine has yielded derivatives with significant antimicrobial and antifungal properties.[7]

-

Isoxazole Fragments: The introduction of isoxazole-containing acyl groups leads to compounds with the most pronounced antibacterial activity, particularly against Staphylococcus aureus.[7][8]

-

Adamantane Fragments: Derivatives featuring an adamantane moiety have shown the greatest antiviral effects.[7][9]

-

Phenylisoxazole vs. Tolylisoxazole: The substitution pattern on the acyl moiety influences the spectrum of activity. An anabasine derivative with a 5-phenylisoxazole fragment showed moderate activity against Escherichia coli but not Bacillus subtilis, while the opposite was true for a 4-tolyl substituted analogue.[8]

Table 2: Minimum Inhibitory Concentration (MIC) of N-Acyl Anabasine Derivatives

| Compound ID | Acyl Substituent | S. aureus (μM) | B. subtilis (μM) | E. coli (μM) | C. albicans (μM) | Reference |

|---|---|---|---|---|---|---|

| Anabasine | (unsubstituted) | 77.1 | 77.1 | 154.1 | 50.0 | [8] |

| 1a | 5-Methyl-3-isoxazolecarbonyl | 18.1 | 146.1 | - | - | [8] |

| 1b | 5-Phenylisoxazolecarbonyl | - | - | Moderate Activity* | - | [8] |

| 1c | 5-(4-Tolyl)isoxazolecarbonyl | - | Moderate Activity* | - | 144.0 | [8] |

Note: Quantitative MIC values for 1b and 1c against these specific strains were not provided in the source, only qualitative activity descriptions.

Analgesic and Insecticidal Activity

-

Analgesic Activity: A majority of the synthesized N-acyl anabasine derivatives have demonstrated significant analgesic activity in animal models, effectively reducing pain responses.[7][9]

-

Insecticidal Activity: Anabasine itself has a long history of use as a botanical insecticide, a property attributed to its action as a nAChR agonist in insects.[2][4][10] In bioassays against Pieris rapae larvae, the median effective concentration (EC50) of anabasine was 0.572 mg per larva.[11]

Experimental Protocols

General Procedure for Synthesis of N-acyl Anabasine Derivatives

This protocol is adapted from the synthesis of N-acyl derivatives with 1,2-azole and adamantane fragments.[7]

-

Dissolution: Dissolve anabasine (1.6 g, 10 mmol) in 100 mL of dry dichloromethane.

-

Addition of Base: Add triethylamine (1.2 g, 12 mmol) to the solution under stirring.

-

Addition of Acyl Chloride: Successively add the desired acyl chloride (e.g., 1,2-azole-3-carbonyl chloride or adamantane-1-carbonyl chloride) (11 mmol) to the solution.

-

Reaction: Stir the mixture for 1 hour and then leave it for 15 hours at room temperature (20–23 °C).

-

Workup (Washing): Wash the reaction mixture sequentially with water (2 x 200 mL, with 1 hour of stirring for each wash) and a 5% sodium bicarbonate solution (2 x 200 mL, with 1 hour of stirring for each wash).

-

Drying and Isolation: Separate the organic layer and dry it over anhydrous Na₂SO₄. The solvent can then be removed under reduced pressure to yield the crude product, which may be further purified by chromatography.

General Procedure for Synthesis of Anabasine Analogues via Diol Cyclization

This protocol outlines a method for creating the piperidine ring of anabasine analogues.[12]

-

Diol Formation: Reduce the corresponding 1-(3-pyridinyl)-1,5-hydroxy ketone with sodium borohydride (NaBH₄) in methanol at 0°C. Stir the mixture for 1 hour, evaporate the solvent, and extract the resulting diol with dichloromethane.

-

Mesylation: Dissolve the diol (10 mmol) in anhydrous dichloromethane (100 mL) with triethylamine (50 mmol) under a nitrogen atmosphere. Cool the mixture to 0°C.

-

Cyclization Precursor Formation: Add methanesulfonyl chloride (MsCl) (30 mmol) dropwise over 1 hour. Stir the solution until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Quenching and Extraction: Quench the reaction with water (100 mL) and extract the aqueous phase with dichloromethane (3 x 50 mL). The cyclization of the mesylated intermediate leads to the formation of the piperidine ring.

Assay for Nicotinic Receptor Function (Xenopus Oocyte Expression System)

This is a representative protocol for evaluating the agonist activity of anabasine derivatives at specific nAChR subtypes.[5][6]

-

Oocyte Preparation: Harvest oocytes from Xenopus laevis and prepare them for injection.

-

cRNA Injection: Inject oocytes with cRNAs encoding the subunits of the desired nAChR subtype (e.g., α7 for homomeric receptors, or α4 and β2 for heteromeric receptors).

-

Incubation: Incubate the oocytes for 2-7 days to allow for receptor expression.

-

Electrophysiological Recording: Place an oocyte in a recording chamber and perfuse with a saline solution.

-

Compound Application: Apply the test compound (e.g., anabasine derivative) at various concentrations to the oocyte.

-

Data Acquisition: Record the induced transmembrane currents using a two-electrode voltage-clamp technique.

-

Data Analysis: Plot the current response against the compound concentration to generate a dose-response curve and determine the EC₅₀ (the concentration that elicits a half-maximal response).

Visualizing Pathways and Workflows

Conclusion

The anabasine scaffold is a privileged structure in medicinal chemistry, giving rise to derivatives with a wide spectrum of biological activities. Structure-activity relationship studies have revealed that specific modifications to its core structure can selectively enhance its potency towards different targets. N-acylation is a key strategy for developing antimicrobial and analgesic agents, with isoxazole and adamantane moieties being particularly effective. For neuropharmacology, modification of the related anabaseine structure with substituted benzylidene groups has produced highly selective and potent agonists of the α7 nAChR, which are valuable tools for research and potential therapeutics for cognitive disorders. Future research will likely focus on further refining these derivatives to optimize their pharmacokinetic properties and clinical efficacy.

References

- 1. Anabasine | C10H14N2 | CID 205586 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anabasine - Wikipedia [en.wikipedia.org]

- 3. α7 Nicotinic Receptor Agonists: Potential Therapeutic Drugs for Treatment of Cognitive Impairments in Schizophrenia and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anabaseine is a potent agonist on muscle and neuronal alpha-bungarotoxin-sensitive nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of a series of anabaseine-derived compounds reveals that the 3-(4)-dimethylaminocinnamylidine derivative is a selective agonist at neuronal nicotinic alpha 7/125I-alpha-bungarotoxin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments [mdpi.com]

- 8. Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Anabasine [sitem.herts.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of anabasine and its related pyridine alkaloids. It is designed to serve as a resource for professionals in research, science, and drug development, offering detailed information on the botanical origins, quantitative analysis, extraction methodologies, and biosynthetic and signaling pathways associated with these compounds.

Introduction to Anabasine and Related Alkaloids

Anabasine is a pyridine and piperidine alkaloid found in a variety of plant species.[1] It is a structural isomer of nicotine and shares some of its pharmacological properties, acting as an agonist at nicotinic acetylcholine receptors (nAChRs).[2] This activity has led to its investigation for various applications, including as a potential therapeutic agent and a bio-insecticide. Related alkaloids, such as nornicotine and anatabine, often co-occur with anabasine and contribute to the overall alkaloidal profile of the source plants. Understanding the natural sources and properties of these alkaloids is crucial for their effective extraction, study, and potential utilization.

Principal Natural Sources

Anabasine and its related alkaloids are predominantly found in plants from the Solanaceae (nightshade) and Chenopodiaceae families. Key genera include Nicotiana, Anabasis, Zygophyllum, and Verbascum.

Nicotiana Species (Solanaceae)

The genus Nicotiana, which includes tobacco, is a well-known source of pyridine alkaloids. While nicotine is the most abundant alkaloid in Nicotiana tabacum (common tobacco), other species contain significant amounts of anabasine.

-

Nicotiana glauca (Tree Tobacco): This species is a primary source of anabasine, where it is often the predominant alkaloid.[3][4] The leaves and fruits can contain up to 1.1-1.2% anabasine by dry weight.[4]

-

Nicotiana tabacum (Common Tobacco): While rich in nicotine, N. tabacum also contains anabasine, though typically in much smaller quantities, often around 0.5% of the total alkaloid content.[5]

-

Other Nicotiana Species: Various other species within the genus have been found to contain anabasine and related alkaloids in differing concentrations.

Anabasis aphylla (Chenopodiaceae)

Anabasis aphylla, a leafless shrub native to arid regions of Asia, is the plant from which anabasine was first isolated and derives its name. The shoots of this plant can contain 1-2% anabasine. Other related alkaloids isolated from this plant include N-methylanabasine, anabasamine, and isonicoteine.

Zygophyllum fabago (Zygophyllaceae)

Commonly known as the Syrian bean-caper, Zygophyllum fabago is another recognized source of alkaloids, including anabasine. The total alkaloid content in the leaves has been reported to be around 0.102% to 0.44%.

Verbascum Species (Scrophulariaceae)

The genus Verbascum, or mullein, has been reported to contain various secondary metabolites, including alkaloids. While the specific quantitative data for anabasine in many Verbascum species is not as extensively documented as in Nicotiana or Anabasis, they are considered a potential source.

Quantitative Data on Alkaloid Content

The concentration of anabasine and related alkaloids can vary significantly based on the plant species, part of the plant, growing conditions, and developmental stage. The following table summarizes available quantitative data from various studies.

| Plant Species | Plant Part | Alkaloid | Concentration (% of Dry Weight) | Concentration (mg/g Dry Weight) | Reference |

| Nicotiana glauca | Leaves | Anabasine | 0.258% | 2.58 | |

| Nicotiana glauca | Leaves | Anabasine | - | 1 | [1] |

| Nicotiana glauca | Fruits | Anabasine | 1.2% | 12 | [4] |

| Nicotiana glauca | Leaves | Anabasine | 1.1% | 11 | [4] |

| Anabasis aphylla | Shoots | Anabasine | 1-2% | 10-20 | |

| Nicotiana tabacum | Leaves | Anabasine | ~0.02% (of total 4.12% anatabine and 93.75% nicotine) | 0.00592 - 0.04213 (total alkaloids) | |

| Zygophyllum fabago | Leaves | Total Alkaloids | 0.102% | 1.02 | |

| Zygophyllum fabago | Leaves | Total Alkaloids | 0.44% | 4.4 |

Experimental Protocols

The extraction, isolation, and quantification of anabasine and related alkaloids are critical steps for research and development. Below are detailed methodologies for key experiments.

General Alkaloid Extraction from Plant Material

This protocol describes a general method for the extraction of total alkaloids from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol (95%)

-

10% Ammonia solution

-

Dichloromethane (or chloroform)

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Filter paper

Procedure:

-

Moisten 100 g of the dried, powdered plant material with a 10% ammonia solution.

-

Pack the moistened material into a Soxhlet extractor.

-

Extract the alkaloids with dichloromethane or chloroform for 6-8 hours.

-

Concentrate the resulting extract under reduced pressure using a rotary evaporator.

-

Dissolve the residue in 5% hydrochloric acid.

-

Filter the acidic solution to remove non-alkaloidal material.

-

Make the filtrate alkaline (pH 9-10) with a 10% ammonia solution.

-

Extract the liberated alkaloids with three portions of dichloromethane.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude alkaloid extract.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like anabasine.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (e.g., Shimadzu GCMS TQ 8040).

-

Capillary column (e.g., HP-INNOWAX, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

-

Injector Temperature: 280 °C.

-

Injection Mode: Splitless (1:40 split ratio).

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 min.

-

Ramp 1: 10 °C/min to 140 °C.

-

Ramp 2: 20 °C/min to 280 °C.

-

Final hold: 10 min at 280 °C.

-

-

Injection Volume: 1 µL.

MS Conditions:

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: 2500 amu/s.

Sample Preparation:

-

Prepare a stock solution of the crude alkaloid extract in methanol.

-

Prepare a series of standard solutions of anabasine of known concentrations.

-

Analyze both the sample and standard solutions under the same GC-MS conditions.

-

Identify anabasine in the sample by comparing its retention time and mass spectrum with the standard.

-

Quantify the amount of anabasine by constructing a calibration curve from the standard solutions.

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the separation and quantification of alkaloids.

Instrumentation:

-

HPLC system with a UV detector.

-

Reversed-phase C18 column (e.g., Syncronis aQ 5 µm, 150 x 2.1 mm).

HPLC Conditions:

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate at pH 10.5).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection Wavelength: 260 nm.

-

Injection Volume: 20 µL.

Sample Preparation:

-

Dissolve the crude alkaloid extract in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Prepare a series of standard solutions of anabasine of known concentrations.

-

Analyze both the sample and standard solutions under the same HPLC conditions.

-

Identify and quantify anabasine by comparing retention times and peak areas with the standards.

Biosynthesis and Signaling Pathways

Biosynthesis of Anabasine

Anabasine belongs to the pyridine group of alkaloids. Its biosynthesis involves precursors from both the aspartate and lysine metabolic pathways. The pyridine ring of anabasine is derived from nicotinic acid (formed via the aspartate pathway), while the piperidine ring is derived from lysine via cadaverine.

Caption: Biosynthetic pathway of anabasine.

Experimental Workflow for Extraction and Analysis

The following diagram illustrates a typical workflow for the extraction and analysis of anabasine from a plant source.

References

- 1. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Alpha7 nAChR-mediated activation of MAP kinase pathways in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Toxicological Profile of 3-(1-methylpiperidin-2-yl)pyridine (Nicotine) and its Metabolite Nornicotine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological data for 3-(1-methylpiperidin-2-yl)pyridine, commonly known as nicotine, and its primary metabolite, this compound (nornicotine). Nicotine, a potent alkaloid found in the tobacco plant, is a widely consumed psychoactive substance with significant toxicological implications. Nornicotine, a major metabolite of nicotine, is also a tobacco alkaloid and serves as a precursor to the potent carcinogen N'-nitrosonornicotine (NNN).[1] This document summarizes acute, sub-chronic, and chronic toxicity data, as well as information on genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Detailed experimental protocols for key toxicological assays are provided, and critical signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the mechanisms of toxicity.

Acute Toxicity

Nicotine is acutely toxic by all routes of exposure, including oral, dermal, and inhalation.[2] Symptoms of acute nicotine poisoning include nausea, vomiting, abdominal pain, diarrhea, headache, sweating, and in severe cases, convulsions, respiratory failure, and death.[2][3] Nornicotine is also classified as toxic if swallowed, in contact with skin, or if inhaled.[1][4]

Quantitative Acute Toxicity Data

The following tables summarize the available median lethal dose (LD50) values for nicotine and the GHS classification for nornicotine.

Table 1: Acute Toxicity of Nicotine

| Species | Route of Administration | LD50 Value |

| Rat | Oral | 50 mg/kg[3] |

| Rat | Intraperitoneal | 14.6 mg/kg[3] |

| Rat | Intravenous | 1 mg/kg[3] |

| Mouse | Oral | 3.34 mg/kg[5] |

| Mouse | Intraperitoneal | 5.9 mg/kg[3] |

| Rabbit | Dermal | 140 mg/kg[3] |

| Dog | Oral | 9.2 mg/kg[5] |

Table 2: GHS Hazard Classification for Nornicotine

| Hazard Class | Category | Hazard Statement |